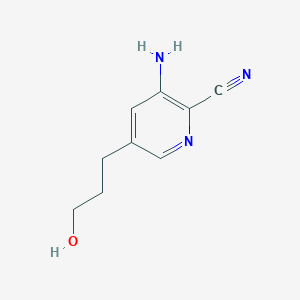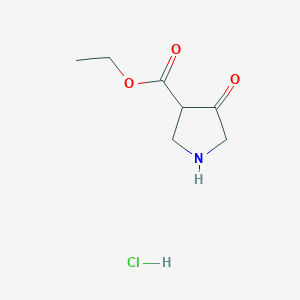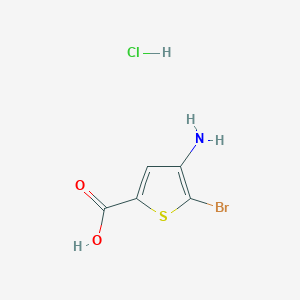![molecular formula C7H7N5O2 B1376976 2-氨基-7-甲基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸 CAS No. 1394306-55-8](/img/structure/B1376976.png)
2-氨基-7-甲基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸
描述
2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties .
科学研究应用
2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits antiviral activity against RNA viruses, including influenza and flaviviruses.
Medicine: Potential anticancer agent, particularly against gastric cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a variety of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Mode of Action
It’s worth noting that similar [1,2,4]triazolo[1,5-a]pyrimidines have been used as bio-isosteres for purines, carboxylic acid, and n-acetylated lysine .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with several metals, and their coordination compounds in biological systems have been extensively described .
Pharmacokinetics
Similar compounds have been optimized for permeability and metabolic stability .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by the reaction conditions .
生化分析
Biochemical Properties
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including hypoxanthine-guanine-phosphoribosyltransferase, which is involved in the purine salvage pathway . The compound’s interaction with this enzyme suggests its potential as a substrate or inhibitor in enzymatic biochemical processes. Additionally, derivatives of this compound have shown promising antibacterial activity against Enterococcus faecium .
Cellular Effects
The effects of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, certain derivatives of this compound have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This indicates its potential as an antiproliferative agent.
Molecular Mechanism
At the molecular level, 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit hypoxanthine-guanine-phosphoribosyltransferase, thereby affecting the purine salvage pathway . Additionally, its derivatives have been found to induce cell apoptosis by inhibiting tubulin polymerization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid have been studied over time. The compound exhibits stability under mild acidic conditions, which is crucial for its long-term efficacy
Dosage Effects in Animal Models
The effects of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has shown promising antiviral and antibacterial activities . At higher doses, it may exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as hypoxanthine-guanine-phosphoribosyltransferase, influencing the purine salvage pathway . This interaction can affect metabolic flux and metabolite levels, highlighting its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity
Subcellular Localization
The subcellular localization of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method utilizes a Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of the compound under mild acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-mediated, catalyst-free synthesis. This eco-friendly method uses enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times .
化学反应分析
Types of Reactions
2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydro derivatives.
Reduction: Selective reduction can yield dihydropyrido derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide dimethyl acetal, β-ketoglutaric acid dimethyl ester, and various 1,3-dielectrophilic agents . Reaction conditions often involve mild acidic or neutral environments to achieve regioselectivity .
Major Products
Major products formed from these reactions include various substituted triazolopyrimidine derivatives, which exhibit significant biological activities .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Uniqueness
2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its regioselective synthesis and broad spectrum of biological activities. Its ability to inhibit multiple signaling pathways makes it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-3-4(5(13)14)2-9-7-10-6(8)11-12(3)7/h2H,1H3,(H2,8,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWFFSHPMDOUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)

![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)


![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)



![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)



